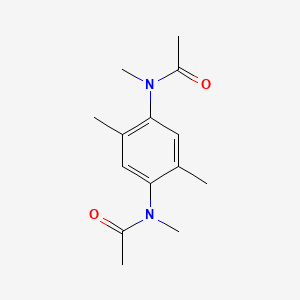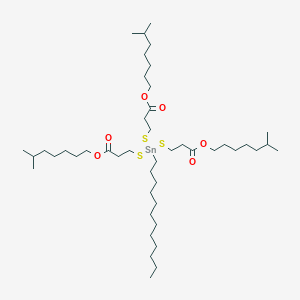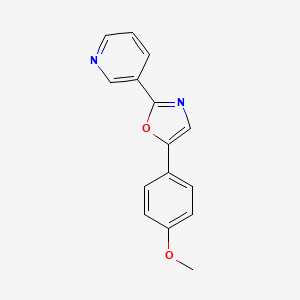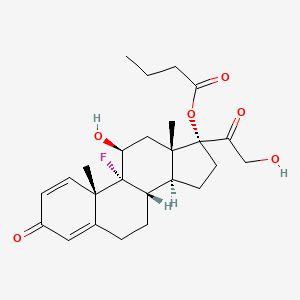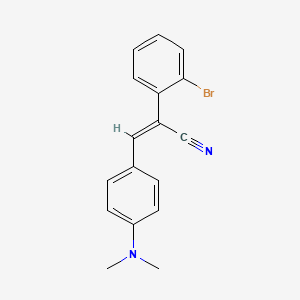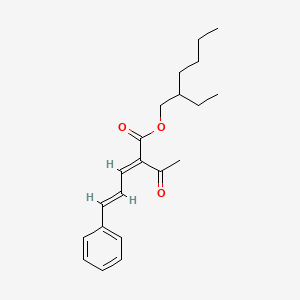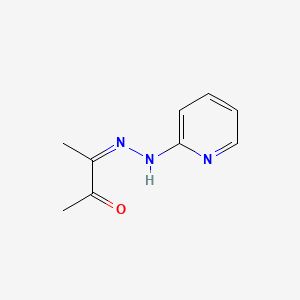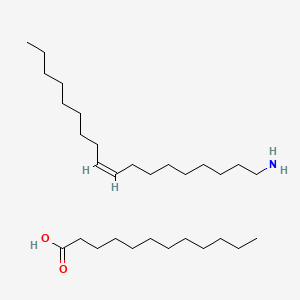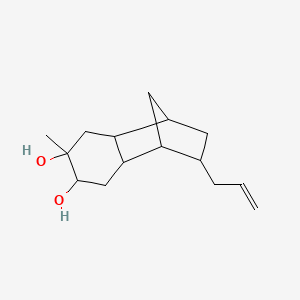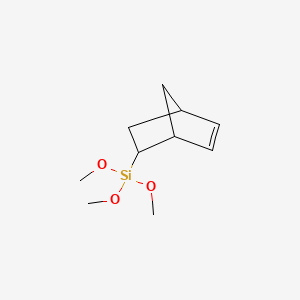
Zinc bis(O-(1,3-dimethylbutyl)) bis(O-(isobutyl)) bis(dithiophosphate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zinc bis(O-(1,3-dimethylbutyl)) bis(O-(isobutyl)) bis(dithiophosphate) is a chemical compound widely used as a multi-functional anti-wear agent and antioxidant in gasoline and diesel motor oils, as well as in industrial oils . This compound is known for its excellent thermal stability and ability to protect metal surfaces from wear and corrosion.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Zinc bis(O-(1,3-dimethylbutyl)) bis(O-(isobutyl)) bis(dithiophosphate) typically involves the reaction of zinc oxide with O,O-dialkyl dithiophosphoric acid esters. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
ZnO+2(RO)2P(S)SH→Zn[(RO)2P(S)S]2+H2O
where R represents the alkyl groups (1,3-dimethylbutyl and isobutyl).
Industrial Production Methods
In industrial settings, the production of Zinc bis(O-(1,3-dimethylbutyl)) bis(O-(isobutyl)) bis(dithiophosphate) involves large-scale reactors where zinc oxide and O,O-dialkyl dithiophosphoric acid esters are mixed and reacted under controlled temperature and pressure conditions. The product is then purified and formulated into various oil additives.
化学反应分析
Types of Reactions
Zinc bis(O-(1,3-dimethylbutyl)) bis(O-(isobutyl)) bis(dithiophosphate) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Substitution: It can undergo substitution reactions where the alkyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of Zinc bis(O-(1,3-dimethylbutyl)) bis(O-(isobutyl)) bis(dithiophosphate) include oxidizing agents such as hydrogen peroxide and substitution reagents like alkyl halides. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound.
Major Products
The major products formed from the reactions of Zinc bis(O-(1,3-dimethylbutyl)) bis(O-(isobutyl)) bis(dithiophosphate) include various oxidized derivatives and substituted dithiophosphates.
科学研究应用
Zinc bis(O-(1,3-dimethylbutyl)) bis(O-(isobutyl)) bis(dithiophosphate) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of other organophosphorus compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Widely used as an additive in lubricants to enhance their performance and longevity.
作用机制
The mechanism of action of Zinc bis(O-(1,3-dimethylbutyl)) bis(O-(isobutyl)) bis(dithiophosphate) involves its ability to form a protective film on metal surfaces, thereby reducing wear and corrosion. The compound interacts with metal surfaces through its dithiophosphate groups, which form strong bonds with metal atoms. This protective film acts as a barrier, preventing direct contact between metal surfaces and reducing friction.
相似化合物的比较
Similar Compounds
- Zinc bis(O,O-bis(1,3-dimethylbutyl) dithiophosphate)
- Zinc bis(O,O-bis(isopropyl) dithiophosphate)
- Zinc bis(O,O-bis(2-ethylhexyl) dithiophosphate)
Uniqueness
Zinc bis(O-(1,3-dimethylbutyl)) bis(O-(isobutyl)) bis(dithiophosphate) is unique due to its specific combination of alkyl groups, which provide a balance of thermal stability and anti-wear properties. Compared to other similar compounds, it offers superior performance in high-temperature applications and provides enhanced protection against oxidation and corrosion.
属性
CAS 编号 |
93981-20-5 |
|---|---|
分子式 |
C20H44O4P2S4Zn |
分子量 |
604.2 g/mol |
IUPAC 名称 |
zinc;4-methylpentan-2-yloxy-(2-methylpropoxy)-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/2C10H23O2PS2.Zn/c2*1-8(2)6-10(5)12-13(14,15)11-7-9(3)4;/h2*8-10H,6-7H2,1-5H3,(H,14,15);/q;;+2/p-2 |
InChI 键 |
SSLBXVOKOGFGTG-UHFFFAOYSA-L |
规范 SMILES |
CC(C)CC(C)OP(=S)(OCC(C)C)[S-].CC(C)CC(C)OP(=S)(OCC(C)C)[S-].[Zn+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



